N-Methyl Substitution Confers Enhanced Lipophilicity and CNS MPO Compliance Relative to the Des-Methyl Analog
The N-methyl group in 2-(4-bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine increases calculated logP and reduces the number of hydrogen bond donors compared to the des-methyl analog 2-(4-bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine (CAS 885272-77-5). This modification is consistent with CNS drug design principles disclosed in the AbbVie S1P5 patent family, where N-alkylation is employed to tune CNS penetration and receptor selectivity [1].
| Evidence Dimension | Calculated logP and hydrogen bond donor count |
|---|---|
| Target Compound Data | clogP = 2.6 (predicted); 0 H-bond donors [2] |
| Comparator Or Baseline | Des-methyl analog CAS 885272-77-5: clogP ≈ 2.0 (estimated by structural analogy); 1 H-bond donor |
| Quantified Difference | ΔclogP ≈ +0.6; elimination of one H-bond donor |
| Conditions | Predicted physicochemical properties based on chemical structure (ACD/Labs or analogous algorithm) |
Why This Matters
For CNS-targeted research applications such as S1P5-mediated cognitive modulation, higher lipophilicity and reduced H-bond donor count are associated with improved blood-brain barrier penetration, making the N-methylated compound a more relevant tool for in vivo neuropharmacology studies.
- [1] AbbVie Inc. WO2012004373A1. Fused heterocyclic derivatives as S1P modulators. 2012. View Source
- [2] Molaid. 2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine. Database Entry. CAS 1017781-96-2. View Source
